molecular formula C16H14Cl3NO2 B3545896 2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B3545896
M. Wt: 358.6 g/mol
InChI Key: FRUXLKUPUWJHBC-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound includes a phenoxy group substituted with dimethyl groups and an acetamide group substituted with trichlorophenyl.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-9-3-4-11(5-10(9)2)22-8-16(21)20-15-7-13(18)12(17)6-14(15)19/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUXLKUPUWJHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with 2,4,5-trichloroaniline in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties. Researchers may investigate its interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-phenylacetamide
  • 2-(3,4-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide
  • 2-(3,4-dimethylphenoxy)-N-(2,4,6-trichlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide may exhibit unique properties due to the specific arrangement of its substituents. The presence of three chlorine atoms on the phenyl ring can significantly influence its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

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